molecular formula C15H22N2O2 B14341994 Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate CAS No. 92699-30-4

Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate

Cat. No.: B14341994
CAS No.: 92699-30-4
M. Wt: 262.35 g/mol
InChI Key: ADXBGVCZMKFXEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate can be compared with other piperazine derivatives such as:

    1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other compounds for enhanced biological activity.

Uniqueness

What sets this compound apart is its specific structural features, which may confer unique binding properties and biological activities. Its combination of a piperazine ring with an ester and phenyl group makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry

Properties

CAS No.

92699-30-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)14(13-7-5-4-6-8-13)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3

InChI Key

ADXBGVCZMKFXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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